Sphaeropsidin D

Description

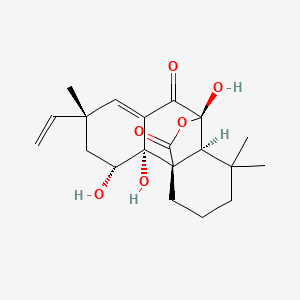

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H26O6 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

(1R,2R,3R,5R,9S,10S)-5-ethenyl-2,3,9-trihydroxy-5,11,11-trimethyl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadec-6-ene-8,15-dione |

InChI |

InChI=1S/C20H26O6/c1-5-17(4)9-11-13(22)20(25)14-16(2,3)7-6-8-18(14,15(23)26-20)19(11,24)12(21)10-17/h5,9,12,14,21,24-25H,1,6-8,10H2,2-4H3/t12-,14+,17-,18+,19+,20-/m1/s1 |

InChI Key |

RGMZNUAVQHIGNL-WSFBEDDRSA-N |

SMILES |

CC1(CCCC23C1C(C(=O)C4=CC(CC(C42O)O)(C)C=C)(OC3=O)O)C |

Isomeric SMILES |

C[C@@]1(C[C@H]([C@]2(C(=C1)C(=O)[C@@]3([C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O)O)C=C |

Canonical SMILES |

CC1(CCCC23C1C(C(=O)C4=CC(CC(C42O)O)(C)C=C)(OC3=O)O)C |

Synonyms |

sphaeropsidin D |

Origin of Product |

United States |

Natural Occurrence, Fungal Sources, and Isolation of Sphaeropsidin D

Identification of Fungal Strains Producing Sphaeropsidin D

Several fungal species have been identified as producers of this compound. These fungi are often associated with plant diseases, particularly canker diseases in cypress trees.

Smardaea Species

An endophytic fungus, Smardaea sp. (strain AZ0432), isolated from the fire moss (Ceratodon purpureus), has been identified as a source of this compound. fungaldiversity.orgnih.gov In addition to this compound, this fungus also produces a range of other related compounds, including sphaeropsidins A, C, E, and F, as well as novel isopimarane (B1252804) diterpenes named smardaesidins. fungaldiversity.orgnih.gov

Diplodia cupressi and Related Diplodia Species

Diplodia cupressi is a significant fungal pathogen responsible for a severe canker disease affecting Italian cypress trees (Cupressus sempervirens) in the Mediterranean region. fungaldiversity.org This species is a known producer of this compound. libretexts.org The scientific literature also indicates that Diplodia is a genus rich in the production of various secondary metabolites, with numerous species being investigated for their biosynthetic potential. fungaldiversity.org

Sphaeropsis sapinea f. sp. cupressi

Sphaeropsis sapinea f. sp. cupressi is considered a synonym for Diplodia cupressi. fungaldiversity.org Research has shown that this fungus produces this compound in liquid cultures. researchgate.netplantpathologyquarantine.org Along with this compound, it also produces other related compounds, including sphaeropsidins A, B, C, and E, as well as sphaeropsidone and episphaeropsidone. researchgate.netplantpathologyquarantine.org

Culturing and Fermentation Methodologies for this compound Production

The production of this compound is achieved through the cultivation of the producing fungal strains in a controlled laboratory setting. This process, known as fermentation, involves providing the fungus with the necessary nutrients and environmental conditions to encourage its growth and the synthesis of the desired compound.

Fungal strains are typically grown in liquid culture media. Commonly used media include Potato Dextrose Broth (PDB) and Czapek-Dox broth, a semi-synthetic medium containing sodium nitrate (B79036) as the sole nitrogen source. nih.gov The composition of the culture medium can significantly influence the growth of the fungus and the production of secondary metabolites. For instance, studies on Sphaeropsis sapinea have evaluated various media, including Potato Dextrose Agar (PDA), to determine optimal growth conditions. plantpathologyquarantine.org

The fermentation is carried out in flasks, often on a rotary shaker to ensure adequate aeration and mixing of the culture. The temperature is a critical parameter, with optimal growth for Diplodia sapinea f. sp. cupressi observed at 25°C. plantpathologyquarantine.org The pH of the culture medium is another important factor that can affect fungal growth and metabolite production and is typically adjusted prior to sterilization. nih.gov The duration of the fermentation process can vary, with studies on related fungal metabolites indicating incubation times ranging from several days to weeks. nih.gov

Extraction and Purification Techniques for this compound

Following the fermentation process, the next crucial step is the extraction of this compound from the fungal culture, which consists of the liquid broth and the fungal mycelium. This is followed by a series of purification steps to isolate the compound in a pure form.

The culture broth is first separated from the fungal mycelium by filtration. The filtrate is then subjected to solvent extraction, a technique that uses a solvent in which this compound is soluble to separate it from the aqueous broth. Ethyl acetate (B1210297) is a commonly used solvent for this purpose. The ethyl acetate extract, now containing a mixture of fungal metabolites including this compound, is then concentrated to yield a crude extract.

Chromatographic Separations

The crude extract is a complex mixture of various compounds. To isolate this compound, a series of chromatographic techniques are employed. frontiersin.org Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. libretexts.org

Column Chromatography: A common initial purification step involves column chromatography using silica (B1680970) gel as the stationary phase. frontiersin.org The crude extract is loaded onto the column, and a solvent or a mixture of solvents (the mobile phase) is passed through it. Different compounds travel through the column at different rates depending on their affinity for the silica gel, allowing for their separation. The polarity of the mobile phase is often gradually increased to elute compounds with increasing polarity. frontiersin.org

High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure this compound, High-Performance Liquid Chromatography (HPLC) is often used. frontiersin.org HPLC is a more advanced form of column chromatography that uses high pressure to force the solvent through a column packed with smaller particles, resulting in a much higher resolution and separation efficiency. frontiersin.org

The yield of this compound from liquid cultures of Sphaeropsis sapinea f. sp. cupressi has been reported to be approximately 0.40 mg per liter of culture. researchgate.netplantpathologyquarantine.org

Crystallization and Recrystallization Protocols

A general approach to the crystallization of this compound from a purified amorphous solid would involve the following steps:

Solvent Selection: The first and most critical step is the selection of an appropriate solvent or solvent system. The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for the crystallization of non-polar to moderately polar compounds like diterpenes include hexane, ethyl acetate, methanol, and mixtures thereof.

Dissolution: The purified this compound solid is dissolved in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

Cooling and Crystal Formation: The hot solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of this compound decreases, leading to the formation of a supersaturated solution from which crystals will begin to form. Slow cooling generally promotes the growth of larger, more well-defined crystals.

Isolation of Crystals: Once crystallization is complete, the solid crystals are separated from the remaining solvent (mother liquor) by filtration, typically under vacuum.

Washing and Drying: The isolated crystals are washed with a small amount of cold solvent to remove any adhering impurities from the mother liquor and are then dried, often under vacuum, to remove any residual solvent.

Recrystallization is a subsequent purification step where the crystalline material is subjected to the same crystallization process again in a fresh solvent to enhance its purity.

Table 2: General Crystallization Protocol for a Diterpene like this compound

| Step | Procedure | Purpose |

| 1 | Solvent Selection | To find a solvent with temperature-dependent solubility for the compound. |

| 2 | Dissolution | To create a saturated solution of the compound in a hot solvent. |

| 3 | Cooling | To decrease the solubility and induce crystal formation. |

| 4 | Isolation | To separate the pure crystals from the impure mother liquor. |

| 5 | Washing & Drying | To remove any remaining impurities and solvent. |

| 6 | Recrystallization | To further enhance the purity of the crystalline compound. |

It is important to note that the optimal conditions, including the choice of solvent and the rate of cooling, would need to be determined empirically for this compound.

Biosynthetic Pathway Elucidation of Sphaeropsidins

Precursor Identification: Geranylgeranyl Pyrophosphate (GGPP) and Isoprene (B109036) Units

The journey to synthesizing sphaeropsidins begins with simple five-carbon (C5) building blocks. Terpenoids, including diterpenes, are fundamentally derived from the condensation of two C5 isomers: dimethylallyl diphosphate (B83284) (DMAPP) and isopentenyl diphosphate (IPP). nih.govresearchgate.net These isoprene units are themselves typically generated from acetyl-CoA via the mevalonate (B85504) (MVA) pathway in fungi. researchgate.net

The head-to-tail electrophilic addition of three IPP units to one DMAPP unit, catalyzed by prenyltransferase enzymes, leads to the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), also referred to as geranylgeranyl diphosphate (GGDP). nih.govnih.govwikipedia.orgmdpi.com GGPP is the universal precursor for all diterpenes and represents the starting point for the cyclization cascade that ultimately yields the characteristic pimarane (B1242903) skeleton of sphaeropsidins. nih.govmdpi.com

| Precursor Molecule | Abbreviation | Description |

| Isopentenyl Diphosphate | IPP | A C5 isoprene unit, one of the two fundamental building blocks for terpenes. researchgate.net |

| Dimethylallyl Diphosphate | DMAPP | A C5 isoprene unit, isomer of IPP, that serves as the initial electrophile in terpene chain elongation. researchgate.net |

| Geranyl Pyrophosphate | GPP | A C10 intermediate formed from the condensation of one DMAPP and one IPP unit. wikipedia.orgnih.gov |

| Farnesyl Pyrophosphate | FPP | A C15 intermediate formed by the addition of an IPP unit to GPP. wikipedia.org |

| Geranylgeranyl Pyrophosphate | GGPP | A C20 precursor for all diterpenes, formed by the addition of an IPP unit to FPP. nih.govwikipedia.org |

Enzymatic Steps and Key Intermediates in Pimarane Diterpene Biosynthesis

The conversion of the linear GGPP molecule into the tricyclic pimarane core is the defining stage of the biosynthesis. This transformation is orchestrated by a class of enzymes known as diterpene synthases (DTSs) or terpene cyclases. nih.govmdpi.com In fungi, these are often bifunctional enzymes. nih.gov

The proposed mechanism proceeds through the following key steps:

Protonation and Cyclization: The process is initiated by the protonation-dependent cyclization of GGPP. The pyrophosphate group dissociates, generating a geranylgeranyl cation which then undergoes cyclization to form a bicyclic intermediate, often a (+)-copalyl pyrophosphate (CPP) intermediate.

Rearrangement and Second Cyclization: A subsequent 1,3-sigmatropic hydrogen shift can occur, leading to a monocyclic carbenium ion. This is followed by a second cyclization event to form the tricyclic pimarane carbocation. nih.gov This establishes the characteristic 6/6/6 ring system of the pimarane skeleton.

Deprotonation: The final step in forming the hydrocarbon skeleton is the deprotonation of the pimarane cation, which yields a neutral pimaradiene product, such as pimara-8(14),15-diene. The specific pimaradiene formed depends on the precise folding of the substrate in the enzyme's active site and the position from which the proton is removed.

While the specifics for sphaeropsidins are still under full investigation, research on fungal diterpene synthases, such as the ent-pimara-8(14),15-diene (B1254163) synthase from Aspergillus nidulans, provides a strong model for this process. nih.gov

Proposed Biosynthetic Cascade to Sphaeropsidin D

Following the formation of the initial pimarane hydrocarbon skeleton, a series of post-cyclization modifications, known as tailoring reactions, occur to produce the final, structurally diverse sphaeropsidins. These reactions are typically catalyzed by enzymes like cytochrome P450 monooxygenases and other oxidoreductases.

For this compound, which has the chemical definition 9α,11α-dihydroxy-7-oxopimara-8(14),15-dien-20-oic acid γ-lactone, the proposed cascade from a pimaradiene precursor would involve: ebi.ac.uk

Oxidation at C-7: An oxidation reaction converts the methylene (B1212753) group at the C-7 position into a carbonyl group.

Hydroxylation at C-9 and C-11: Two separate hydroxylation events introduce hydroxyl groups at the C-9 and C-11 positions.

Oxidation and Lactonization: The methyl group at C-20 is oxidized to a carboxylic acid. This is followed by an intramolecular esterification (lactonization) with a hydroxyl group, likely the one at C-6 (as seen in related structures like Sphaeropsidin A), to form the characteristic γ-lactone ring. ebi.ac.uk The structure of Sphaeropsidin A, a closely related analogue, is a key reference for proposing these steps. nih.govrsc.org

These tailoring reactions are crucial as they define the specific identity and biological activity of each sphaeropsidin analogue.

Genetic and Enzymatic Studies on Sphaeropsidin Biosynthesis

Direct genetic and enzymatic studies focusing specifically on the this compound pathway are limited. However, the broader field of fungal diterpenoid biosynthesis provides significant insights. Biosynthetic gene clusters (BGCs) for secondary metabolites are common in fungi. mdpi.com These clusters typically contain the genes for the diterpene synthase as well as the tailoring enzymes (e.g., P450s, methyltransferases) required for the complete pathway.

Modern research approaches to identify these pathways include:

Genome Mining: Searching fungal genomes for sequences homologous to known diterpene synthases and P450 enzymes. mdpi.com

Heterologous Expression: Expressing candidate genes from a sphaeropsidin-producing fungus (like Diplodia or Aspergillus) in a host organism like Aspergillus oryzae to confirm enzyme function. mdpi.comnih.gov

Gene Knockout: Deleting candidate genes in the native producing organism to observe changes in the metabolite profile.

For instance, a chimeric enzyme with both a GGPP synthase domain and a diterpene cyclase domain has been identified in Phomopsis amygdali, highlighting the complex enzymatic machinery fungi have evolved for diterpene production. mdpi.com The use of CRISPR-Cas9 gene editing technology is also becoming a powerful tool for studying and engineering these pathways in filamentous fungi. mdpi.com

Comparative Biosynthetic Analysis Across Producing Fungi

Sphaeropsidins and their analogues are produced by a variety of fungi, primarily within the phylum Ascomycota. The structural diversity observed across different species suggests variations in their biosynthetic machinery, particularly in the tailoring enzymes.

| Fungal Species | Known Sphaeropsidin Analogues Produced | Reference |

| Diplodia cupressi | Sphaeropsidins A, B, C, D, E, F | nih.govebi.ac.uk |

| Diplodia mutila | Sphaeropsidin A, C | nih.gov |

| Aspergillus candidus | Sphaeropsidin A | nih.govnih.gov |

| Aspergillus sp. (from Ginkgo biloba) | Sphaeropsidin A, Aspergiloids | nih.gov |

| Smardaea species | This compound | ebi.ac.uk |

The production of different suites of sphaeropsidins by these fungi indicates that while the core pimarane skeleton biosynthesis is likely conserved, the complement of tailoring enzymes (P450s, etc.) within their respective gene clusters differs. For example, the fungus Diplodia cupressi produces a wide array of sphaeropsidins (A-F), suggesting it possesses a versatile set of tailoring enzymes. nih.gov In contrast, other species may produce a more limited range of compounds. This comparative analysis is essential for understanding the evolution of these pathways and for potentially identifying novel enzymes with unique catalytic functions.

Chemical Synthesis and Derivatization of Sphaeropsidin D and Its Analogues

Strategies for the Total Synthesis of Sphaeropsidin Core Structures

The total synthesis of Sphaeropsidin D, or its close analogue Sphaeropsidin A, has not yet been reported in scientific literature. The intricate 6,6,6-carbocyclic scaffold, featuring multiple stereocenters, presents a significant hurdle for synthetic chemists. However, progress in the synthesis of other pimarane (B1242903) and isopimarane (B1252804) diterpenes offers insights into potential strategies that could be adapted for the sphaeropsidin core.

Key Synthetic Transformations and Methodologies

General strategies for constructing complex tetracyclic diterpene cores often involve multi-step sequences that assemble the rings in a controlled manner. Methodologies that have proven effective for related natural products include:

Diels-Alder Cycloadditions: This powerful reaction can be used to form the six-membered rings characteristic of the pimarane skeleton.

Cationic Polyene Cyclizations: Inspired by biosynthetic pathways, these reactions can construct multiple rings and stereocenters in a single, efficient step. For instance, a Brønsted acid-catalyzed cationic bicyclization has been a key step in the synthesis of several ent-pimarane natural products. acs.orgacs.orgnih.gov

Radical Cascade Cyclizations: These reactions provide another avenue for forming the carbocyclic framework, as demonstrated in the construction of other complex diterpenoid cores. acs.orgnih.gov

Annulation Reactions: Stepwise ring-forming strategies, such as Robinson annulations, are also commonly employed to build the tricyclic architecture of pimarane-type molecules. acs.orgacs.org

Stereoselective and Enantioselective Approaches

Controlling the stereochemistry of the multiple chiral centers in the sphaeropsidin core is a critical aspect of any total synthesis. Modern synthetic methods that would be crucial for such an endeavor include:

Chiral Auxiliary-Controlled Reactions: Using a temporary chiral group to direct the stereochemical outcome of key reactions.

Asymmetric Catalysis: Employing chiral catalysts to favor the formation of one enantiomer over the other. A notable example in the synthesis of related compounds is the Sharpless asymmetric dihydroxylation, which has been used to set key stereocenters with high enantioselectivity. acs.orgacs.orgnih.gov

Substrate-Controlled Reactions: Utilizing the existing stereocenters in a molecule to influence the stereochemistry of subsequent transformations.

While these methodologies have been successful in the synthesis of other pimarane diterpenoids, their application to the specific stereochemical and functional group arrangement of this compound remains an unrealized goal. acs.orgrsc.org

Semi-synthetic Modifications and Chemical Derivatization of this compound and Related Sphaeropsidins

Given the current absence of a total synthesis, research has heavily focused on the semi-synthesis of this compound analogues. This approach utilizes the naturally isolated sphaeropsidin scaffold, most commonly Sphaeropsidin A, as a starting material for chemical modifications. These studies are crucial for exploring structure-activity relationships (SAR) and developing derivatives with improved properties. nih.gov Key sites for modification on the sphaeropsidin skeleton include the C6-hydroxyl group and the C15,C16-terminal alkene, as modifications at these positions are well-tolerated while retaining biological activity. nih.gov

Functional Group Interconversions

Simple modifications of the existing functional groups on the sphaeropsidin core have been explored to understand their role in biological activity.

Esterification: The hydroxyl group at the C-6 position has been a target for modification. For example, Sphaeropsidin A has been converted to its 6-O-acetyl derivative via acetylation. nih.gov Further esterification at this site has also been investigated. nih.gov

Hydrogenation: The C15,C16-alkene can be reduced through catalytic hydrogenation. nih.gov

Introduction of Diverse Chemical Moieties

A primary strategy for creating novel sphaeropsidin analogues has been the introduction of new chemical groups, particularly at the C15,C16-alkene position.

Cross-Metathesis: This has emerged as a powerful tool for extending the sphaeropsidin structure. nih.gov Using catalysts like the Grubbs II complex, the terminal alkene of Sphaeropsidin A can be coupled with other alkenes, leading to the introduction of a wide array of substituents. nih.gov This reaction has been used to attach various aromatic and non-aromatic hydrophobic groups. nih.govnih.gov The reaction is efficient, often proceeding in refluxing dichloromethane, and typically yields the thermodynamically favored E-alkene isomer. nih.gov

The table below summarizes some of the moieties that have been introduced into the Sphaeropsidin A scaffold using this method.

| Introduced Moiety | Starting Alkene for Cross-Metathesis | Reference |

| Pyrene (B120774) | 1-(pent-4-en-1-yl)pyrene | nih.gov |

| Pentamethylphenyl | 1-(pent-4-en-1-yl)-2,3,4,5,6-pentamethylbenzene | nih.gov |

| Triphenylethylene | 1-(pent-4-en-1-yl)-1,2,2-triphenylethene | nih.gov |

| Naphthalene | 1-(pent-4-en-1-yl)naphthalene | nih.gov |

| Anthracene | 9-(pent-4-en-1-yl)anthracene | nih.gov |

| Perylene | 3-(pent-4-en-1-yl)perylene | nih.gov |

| Adamantane | 1-(pent-4-en-1-yl)adamantane | nih.gov |

| Ferrocene | (pent-4-en-1-yl)ferrocene | nih.gov |

Design and Preparation of Novel Sphaeropsidin Analogues

The design of new sphaeropsidin analogues is primarily driven by the goal of enhancing their therapeutic potential, particularly their anticancer activity. nih.gov Researchers aim to create derivatives with increased potency and, in some cases, to circumvent intellectual property limitations of existing compounds. nih.gov

A significant focus has been on modifying the C15,C16-alkene of Sphaeropsidin A. For example, the synthesis of a pyrene-conjugated derivative via cross-metathesis resulted in a compound with 5- to 10-times lower IC50 values against a cancer cell panel compared to the parent natural product. nih.govnih.gov However, the potential mutagenicity of polycyclic aromatic hydrocarbons like pyrene prompted the design of new analogues. nih.govnih.gov

The strategy involves replacing the pyrene group with other bulky, hydrophobic aromatic or non-aromatic moieties that are predicted to be non-mutagenic while maintaining high potency. nih.govnih.gov Examples of these novel analogues include those containing pentamethylphenyl and triphenylethylene groups. nih.govnih.gov Additionally, deuterated pyrene-containing compounds have been prepared to address patentability issues. nih.govnih.gov The preparation of these novel analogues follows the semi-synthetic cross-metathesis methodology described previously, reacting Sphaeropsidin A with the corresponding functionalized pentenylarenes. nih.gov

The table below highlights some of the designed Sphaeropsidin A analogues and the rationale behind their synthesis.

| Analogue Type | Key Structural Feature | Design Rationale | Reference |

| Pyrene-conjugated | Pyrene moiety at C16 | Increased anticancer potency | nih.gov |

| Pentamethylphenyl-conjugated | Pentamethylphenyl group at C16 | Retain high potency, predicted non-mutagenic | nih.gov |

| Triphenylethylene-conjugated | Triphenylethylene group at C16 | Retain high potency, predicted non-mutagenic | nih.gov |

| Deuterated Pyrene | Deuterium atoms on the pyrene ring | Overcome intellectual property issues | nih.gov |

| Aromatic Ring at C16 | General aromatic groups | Enhance toxicity against glioblastoma cells | nih.gov |

This targeted, semi-synthetic approach allows for the systematic exploration of the sphaeropsidin pharmacophore, leading to the discovery of new derivatives with potentially superior therapeutic profiles. nih.gov

Structure-Based Analogue Design

The design of this compound analogues is guided by extensive structure-activity relationship (SAR) studies conducted on the sphaeropsidin family. These studies have identified the core pharmacophore essential for biological activity and regions of the molecule that can be modified to enhance potency or alter properties.

Key findings from SAR studies indicate that the integrity of the tricyclic pimarane system is crucial for bioactivity. nih.gov Specific functionalities that must be preserved include:

The double bond between C8 and C14

The tertiary hydroxyl group at C-9

The ketone at C-7

The carboxylic group at C-10 nih.govnih.gov

Conversely, research has demonstrated that the hydroxyl group at C-6 and the terminal vinyl group at C-13 (involving carbons C15 and C16) can tolerate chemical modifications. nih.gov This tolerance allows for the design of analogues where new chemical moieties are introduced at these positions to probe their effect on biological activity.

A primary focus of analogue design has been the introduction of lipophilic and aromatic substituents at the C-16 position. The rationale is that attaching large, hydrophobic groups could enhance interactions with biological targets or improve cell permeability. This strategy led to the development of a pyrene-conjugated derivative of Sphaeropsidin A, which exhibited a 5- to 10-fold increase in anticancer potency compared to the parent compound. nih.gov Interestingly, this modification also resulted in a different mechanism of action, causing severe endoplasmic reticulum (ER) swelling and proteasomal inhibition, effects not observed with the natural compound. nih.gov

Further analogue design has explored replacing the pyrene moiety with other aromatic groups, such as pentamethylphenyl and triphenylethylene, to retain high potency while designing compounds predicted to be non-mutagenic. nih.govnih.gov Another design strategy involves the synthesis of deuterated analogues to overcome potential intellectual property limitations of the original derivatives. nih.gov

Scaffold Modification Strategies

The modification of the sphaeropsidin scaffold has been successfully achieved through targeted chemical reactions on the non-essential functional groups. The two primary strategies employed are olefin cross-metathesis at the C15-C16 alkene and esterification at the C6-hydroxyl group.

Olefin Cross-Metathesis: The most prominent strategy for modifying the sphaeropsidin scaffold is the olefin cross-metathesis reaction involving the terminal alkene. nih.gov This reaction has proven to be an effective method for attaching a wide variety of chemical groups to the C-16 position. The synthesis is typically achieved by reacting Sphaeropsidin A with an excess of a desired pentenylarene in the presence of a Grubbs II catalyst in refluxing dichloromethane. nih.gov The reaction is generally complete within hours and is tolerant of diverse functionalities on the alkene partner, though polar groups like carboxylic acids may render the final compound inactive. nih.gov This approach has been used to synthesize a range of analogues with different aromatic and hydrophobic tails. nih.gov

Esterification: The C6-hydroxyl group is also amenable to modification. Simple acetylation and esterification have been reported as straightforward methods for derivatization. nih.gov For instance, the C6-acetate derivative of Sphaeropsidin A was found to have potency equal to that of the parent natural product, suggesting this position can be used for prodrug design or to modify the physicochemical properties of the molecule. nih.gov

The following table summarizes a selection of Sphaeropsidin A analogues developed through scaffold modification, which serves as a blueprint for potential this compound derivatives.

| Compound | Modification at C16 | Relative Potency / Key Finding |

|---|---|---|

| Sphaeropsidin A (Parent) | Vinyl (-CH=CH₂) | Baseline activity; induces cellular shrinkage. nih.gov |

| Pyrene Analogue (Compound 13) | Pyrene | 5-10x more potent than Sphaeropsidin A; induces severe ER swelling. nih.govnih.gov |

| Pentamethylphenyl Analogue | Pentamethylphenyl | High potency retained; predicted to be non-mutagenic. nih.govnih.gov |

| Triphenylethylene Analogue | Triphenylethylene | High potency retained; predicted to be non-mutagenic. nih.govnih.gov |

| α-Naphthyl Analogue | α-Naphthyl | Lower potency compared to analogues with larger hydrophobic groups. nih.gov |

| Phenyl Analogue | Phenyl | Lower potency compared to analogues with larger hydrophobic groups. nih.gov |

| Carboxyl Analogue (Compound 8) | Carboxylic Acid | Inactive, suggesting polar groups at this position are not tolerated. nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization of Sphaeropsidin D

Spectroscopic Analysis of Sphaeropsidin D

The foundational structure of this compound was primarily elucidated through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. These methods provided complementary information to piece together the molecular formula, connectivity, and chemical environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

NMR spectroscopy was instrumental in establishing the carbon skeleton and the relative stereochemistry of this compound. Analysis of ¹H and ¹³C NMR spectra, along with data from 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY, allowed for the complete assignment of all proton and carbon signals.

The molecular structure was determined to be a 6α,6β,9α,11α-tetrahydroxy-7-oxopimara-8(14),15-dien-20-oic acid 6β,20-lactone. A key structural feature distinguishing this compound from the related Sphaeropsidin A is the presence of an additional hydroxyl group. Extensive spectroscopic investigation confirmed the location of this hydroxyl group at the C-11 position.

The stereochemistry at C-11 was elucidated through the analysis of proton coupling constants in the ¹H NMR spectrum. The measured coupling constants for H-11 with the adjacent H-12 protons indicated an axial orientation for H-11, which consequently established an equatorial α-configuration for the hydroxyl group at this position. This assignment was further corroborated by Nuclear Overhauser Effect (NOE) correlations observed in the NOESY spectrum.

Detailed ¹H and ¹³C NMR spectral data are presented in the tables below.

Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| 1α | 1.35 | m | |

| 1β | 2.10 | m | |

| 2α | 1.80 | m | |

| 2β | 1.95 | m | |

| 3α | 1.60 | m | |

| 3β | 1.75 | m | |

| 5 | 2.55 | s | |

| 6 | 4.80 | s | |

| 11 | 4.65 | t | 8.0 |

| 12α | 1.90 | m | |

| 12β | 2.20 | m | |

| 14 | 5.90 | s | |

| 15 | 5.95 | dd | 17.5, 10.5 |

| 16-cis | 5.10 | d | 10.5 |

| 16-trans | 5.15 | d | 17.5 |

| 17 | 1.30 | s | |

| 18 | 1.25 | s |

Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| 1 | 38.5 | CH₂ |

| 2 | 19.0 | CH₂ |

| 3 | 42.0 | CH₂ |

| 4 | 33.5 | C |

| 5 | 55.0 | CH |

| 6 | 108.0 | CH |

| 7 | 205.0 | C=O |

| 8 | 158.0 | C |

| 9 | 80.0 | C-OH |

| 10 | 39.0 | C |

| 11 | 68.0 | CH-OH |

| 12 | 45.0 | CH₂ |

| 13 | 37.0 | C |

| 14 | 125.0 | CH |

| 15 | 145.0 | CH |

| 16 | 112.0 | CH₂ |

| 17 | 25.0 | CH₃ |

| 18 | 33.0 | CH₃ |

| 19 | 22.0 | CH₃ |

Mass Spectrometry (MS) Applications

Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) established the molecular formula as C₂₀H₂₆O₆, corresponding to a molecular weight of 362. This formula indicated the presence of an additional oxygen atom compared to Sphaeropsidin A, which was consistent with the NMR data suggesting an extra hydroxyl group.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provided crucial information regarding the functional groups present in this compound.

Infrared (IR) Spectroscopy : The IR spectrum displayed characteristic absorption bands indicating the presence of hydroxyl (-OH) groups, a saturated ketone (C=O), and a γ-lactone carbonyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV spectrum of this compound was reported to be very similar to that of Sphaeropsidin A, which is consistent with the shared α,β-unsaturated ketone chromophore within their structures.

Stereochemical Assignment of this compound

The determination of the absolute stereochemistry of this compound was achieved by comparing its chiroptical properties with those of the structurally related and previously characterized Sphaeropsidin A, in addition to detailed analysis of NMR data.

Chiroptical Methods (e.g., Circular Dichroism, Optical Rotation)

Chiroptical methods are essential for determining the absolute configuration of chiral molecules.

Optical Rotation : this compound was found to be optically active. Its specific rotation value ([α]D) was measured and compared with related compounds to infer stereochemical similarities.

Circular Dichroism (CD) : The CD spectrum of this compound was compared directly with that of Sphaeropsidin A. The similarity in the CD data provided strong evidence that this compound possesses the same absolute stereochemistry at the common chiral centers (C-5, C-6, C-9, C-10, and C-13).

Modified Mosher's Ester Method Applications

While the stereochemistry of this compound itself was largely confirmed by comparison to Sphaeropsidin A and through NOESY experiments, the modified Mosher's ester method is a powerful and commonly applied technique for determining the absolute configuration of stereocenters, particularly those bearing secondary alcohols, in related natural products. For other novel sphaeropsidins and related diterpenes discovered in similar fungal extracts, this method has been successfully used. The technique involves the formation of diastereomeric esters with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), followed by analysis of the ¹H NMR chemical shift differences of protons near the newly formed ester to assign the absolute configuration of the alcohol-bearing carbon.

X-ray Crystallography of this compound and its Derivatives

As of the latest available research, specific X-ray crystallographic data for this compound has not been reported in publicly accessible scientific literature. While the broader family of sphaeropsidins, particularly Sphaeropsidin A, has been the subject of structural studies, the precise three-dimensional atomic arrangement of this compound, as determined by X-ray diffraction of a single crystal, remains unelucidated.

X-ray crystallography is a pivotal technique for determining the exact spatial coordinates of atoms within a crystalline solid, providing unequivocal proof of a molecule's structure and stereochemistry. This method relies on the diffraction of an X-ray beam by the ordered array of molecules in a crystal, generating a unique diffraction pattern from which the electron density map and, subsequently, the molecular structure can be deduced.

For related compounds, such as Sphaeropsidin A, its absolute configuration was confirmed through X-ray analysis of a derivative, specifically its 6-O-p-bromobenzoate form. nih.gov This derivatization was necessary to introduce a heavy atom, which facilitates the solution of the phase problem in X-ray crystallography. However, similar studies involving this compound or its derivatives have not been published.

The absence of crystallographic data for this compound means that its structure has been primarily determined and characterized using other advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. While these methods provide crucial information about connectivity and relative stereochemistry, X-ray crystallography would offer the definitive and most precise depiction of its solid-state conformation.

Future research involving the successful crystallization of this compound or a suitable crystalline derivative would be a significant contribution to the field, providing valuable insights into its molecular geometry, intermolecular interactions, and solid-state packing. Such data would also serve to unequivocally confirm the structural assignments made by other spectroscopic methods.

Below is a table summarizing the availability of X-ray crystallographic data for this compound and a related analogue for comparative context.

| Compound Name | X-ray Crystallographic Data Available | Notes |

| This compound | No | Structure elucidated by spectroscopic methods. |

| Sphaeropsidin A | Yes (for a derivative) | Absolute configuration confirmed by X-ray analysis of its 6-O-p-bromobenzoate derivative. nih.gov |

Biological Activities and Mechanistic Investigations of Sphaeropsidin D

Phytotoxic Activity

The phytotoxic nature of Sphaeropsidin D has been evaluated, revealing its potential to damage plant tissues. These studies have focused on observing the symptoms induced by the compound and its differential effects on various plant species.

When applied to severed cypress twigs, this compound has been shown to induce visible symptoms of phytotoxicity. The primary symptoms observed are leaf browning and necrosis. nih.gov These symptoms are indicative of cell death and tissue damage, which are characteristic responses of plants to toxic compounds. The appearance of these symptoms was noted to be relatively rapid, occurring within six days of treatment. nih.gov

The phytotoxic effects of this compound have been assessed on a select group of cypress species. In these assays, the compound exhibited a degree of specificity in its activity.

| Plant Species | Concentration | Observed Symptoms | Reference |

| Cupressus macrocarpa | 0.1 mg/ml | Leaf browning and necrosis | nih.gov |

| Cupressus sempervirens | 0.1 mg/ml | No symptoms observed | nih.gov |

| Cupressus arizonica | 0.1 mg/ml | No symptoms observed | nih.gov |

As indicated in the table, this compound was phytotoxic to Cupressus macrocarpa, causing noticeable damage at a concentration of 0.1 mg/ml. nih.gov In contrast, under the same experimental conditions, it did not produce any visible symptoms on Cupressus sempervirens or Cupressus arizonica. nih.gov This suggests that the susceptibility to this compound varies among different cypress species.

Currently, there is no available scientific literature detailing the specific cellular and subcellular mechanisms through which this compound exerts its phytotoxic effects on plant cells. Further research is required to elucidate the molecular targets and pathways involved in its mode of action.

Antimicrobial Activities

While other related sphaeropsidins, such as Sphaeropsidin A, have been investigated for their antimicrobial properties, there is a lack of specific data on the antimicrobial activities of this compound.

There are no available studies that specifically evaluate the antibacterial spectrum and efficacy of this compound against key bacterial pathogens such as Xanthomonas oryzae pv. oryzae, methicillin-resistant Staphylococcus aureus (MRSA), or Pseudomonas aeruginosa.

Similarly, the scientific literature does not currently contain information regarding the antifungal spectrum and efficacy of this compound against fungal pathogens like Candida auris or various plant pathogenic fungi.

Anti-biofilm Formation and Eradication Potentials

Currently, there is no available scientific literature or research data detailing the anti-biofilm formation or biofilm eradication capabilities of this compound. Extensive searches of scientific databases did not yield any studies investigating the effects of this compound on microbial biofilms.

Mechanistic Insights into Antimicrobial Action

Detailed mechanistic studies on the antimicrobial action of this compound have not been reported in the available scientific literature. Consequently, the specific modes through which it may exert antimicrobial effects remain unelucidated.

Modulation of Reactive Oxygen Species (ROS) Production

There are no available research findings on the modulation of reactive oxygen species (ROS) production by this compound in microbial cells.

Disruption of Microbial Cell Cycle and Growth

Scientific literature does not currently contain information regarding the effects of this compound on the microbial cell cycle or its potential to disrupt microbial growth through this mechanism.

Interactions with Microbial Cellular Components

There is no available data from studies investigating the direct interactions of this compound with specific microbial cellular components.

Antiviral Activity Research

A thorough review of scientific literature indicates that the antiviral activity of this compound has not been investigated or reported.

Insecticidal and Herbicidal Activities

Investigations into the potential insecticidal and herbicidal activities of this compound have not been documented in the available scientific literature. However, research has been conducted on its phytotoxic and cytotoxic effects.

This compound, produced by the fungus Diplodia cupressi, has demonstrated phytotoxic activity. nih.gov In addition to its effects on plants, this compound has also been noted for its cytotoxic activity. nih.gov When tested alongside its analogue, Sphaeropsidin A, and a derivative, this compound exhibited significant cytotoxic activity against several cancer cell lines and cells from normal human primary fibroblasts. nih.gov

Table 1: Reported Biological Activities of this compound

| Activity | Fungal Source | Findings | Reference |

|---|---|---|---|

| Phytotoxic | Diplodia cupressi, Smardaea sp. | Exhibited phytotoxic effects. | nih.gov |

Larvicidal and Biting Deterrent Effects (e.g., against Aedes aegypti, Spodoptera littoralis)

The insecticidal properties of this compound are not as extensively documented as its other biological activities. While the broader class of sphaeropsidins, particularly Sphaeropsidin A, has demonstrated larvicidal and biting deterrent effects against mosquito species like Aedes aegypti, specific data for this compound in this context is limited. nih.gov One study noted that certain sphaeropsidone derivatives were tested for larvicidal activity up to a dose of 100 ppm without showing any effect. researchgate.net There is currently no available research data on the effects of this compound against the Egyptian cotton leafworm, Spodoptera littoralis.

Evaluation of Herbicidal Potential

This compound has demonstrated notable phytotoxic activity, suggesting its potential as a natural herbicide. In laboratory assays, this compound applied at a concentration of 0.1 mg/ml to severed twigs of Cupressus macrocarpa (Monterey cypress) induced symptoms of leaf browning and necrosis. researchgate.net These phytotoxic effects appeared within six days of treatment, a shorter time frame than that observed for the related compound, Sphaeropsidin A. researchgate.net However, at the same concentration, this compound did not produce any observable symptoms on Cupressus sempervirens (Italian cypress) or Cupressus arizonica (Arizona cypress), indicating a degree of species selectivity in its herbicidal action. researchgate.net

Mechanistic Basis of Insecticidal and Herbicidal Effects

The precise molecular mechanisms underlying the insecticidal and herbicidal activities of sphaeropsidins, including this compound, have not yet been fully elucidated. For its herbicidal effects, the observed tissue necrosis on susceptible plants points to a mechanism that disrupts essential cellular functions, leading to cell death and visible damage. researchgate.net However, the specific biochemical pathways and molecular targets within the plant cells that this compound interacts with to exert its phytotoxicity remain a subject for further investigation.

Cellular Biological Effects (excluding clinical data)

Cytotoxic Activity in Diverse Cell Lines (non-human and in vitro human cell lines)

This compound has been identified as having significant cytotoxic activity against a variety of cancer cell lines in vitro. nih.govnih.govresearchgate.net Studies have consistently shown its ability to inhibit the growth of cancer cells, sometimes with greater potency than its more studied analogue, Sphaeropsidin A. nih.govnih.gov

Research involving a panel of human cancer cell lines demonstrated the significant anticancer potential of this compound. nih.gov It was tested alongside Sphaeropsidin A and 6-O-acetylsphaeropsidin A, with all three compounds showing notable cytotoxicity. dokumen.pub Specifically, this compound's activity has been quantified against the metastatic breast adenocarcinoma cell line MDA-MB-231, where it exhibited a 50% inhibitory concentration (IC50) of 3.7 µM. nih.govnih.gov Despite its potent activity in several assays, it has also been reported to have no activity in others, suggesting that its efficacy can be cell-type specific.

The table below summarizes the cytotoxic activity of this compound in a selected cancer cell line.

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Metastatic Breast Adenocarcinoma | 3.7 nih.govnih.gov |

Investigation of Anticancer Mechanisms in Model Systems

While this compound demonstrates clear cytotoxic effects, the detailed molecular mechanisms driving its anticancer activity are less defined than those for Sphaeropsidin A.

The mechanism by which Sphaeropsidin A overcomes apoptosis resistance in cancer cells has been linked to its ability to impair regulatory volume increase (RVI), a process cells use to avoid programmed cell death. nih.gov This disruption leads to a rapid and marked shrinkage of the cancer cells, ultimately triggering cell death. nih.gov Although this compound is often grouped with Sphaeropsidin A in studies demonstrating cytotoxicity, specific research delineating a similar or distinct mechanism of action for this compound in overcoming apoptosis resistance is not yet available.

Induction of Cellular Shrinkage and Regulatory Volume Increase (RVI) Impairment

There is no specific evidence in the reviewed literature to suggest that this compound induces cellular shrinkage or impairs the regulatory volume increase (RVI) mechanism.

In contrast, Sphaeropsidin A is well-documented to induce a marked, rapid, and sustained cellular shrinkage in various cancer cell lines, including melanoma. nih.govnih.gov This effect is considered a primary cause of subsequent apoptotic cell death, rather than a consequence of it. nih.govnih.gov The mechanism involves the impairment of RVI, a process cells use to restore their volume after shrinking. nih.govnih.gov By inhibiting RVI, Sphaeropsidin A ensures the cell shrinkage is irreversible after a certain period, committing the cell to apoptosis. nih.gov

Targeting of Ion Channels and Transporters (e.g., NKCC1, Cl-/HCO3- Exchangers)

Specific molecular targets of this compound within the category of ion channels and transporters have not been identified in published studies.

Research on Sphaeropsidin A has shown that its ability to impair RVI is linked to the targeting of specific ion transporters. nih.gov Depending on the cancer cell type, these effects are related to the inhibition of the Na-K-2Cl electroneutral cotransporter (NKCC1) or Cl-/HCO3- anion exchangers. nih.govnih.gov For example, in kidney cells, Sphaeropsidin A robustly inhibits NKCC1 function, not by direct action on the transporter itself, but by inhibiting its regulatory kinases, SPAK and OSR1. nih.gov In melanoma cells, which may lack functional Na–K–2Cl cotransport, Sphaeropsidin A is believed to affect an alternative chloride transport mechanism involved in RVI, likely the Cl-/HCO3- anion exchangers. nih.gov

Modulation of Proteasomal Activity

There is no available research indicating that this compound modulates proteasomal activity.

This mechanism is associated with the aforementioned synthetic derivatives of Sphaeropsidin A. The severe ER swelling caused by these compounds is linked to a strong inhibition of the proteasome's chymotrypsin-like and caspase-like activities, a feature not observed with the natural Sphaeropsidin A. nih.govdoaj.org

Inhibition of Cell Migration and Invasion in Model Systems

While this compound has been noted for its general cytotoxic activity, specific studies detailing its effects on the inhibition of cell migration and invasion are lacking. semanticscholar.org For context, Sphaeropsidin A has been reported to inhibit the migration of metastatic breast adenocarcinoma cells at sub-cytotoxic concentrations. semanticscholar.org This suggests that members of this compound family may possess anti-metastatic properties, though this has not been specifically verified for this compound.

Selective Cell Line Sensitivity and Resistance Mechanisms

Specific data on the differential sensitivity of various cell lines to this compound or potential resistance mechanisms are not available.

Extensive analysis has been performed for Sphaeropsidin A, notably through the National Cancer Institute's (NCI) 60-cell line screen. nih.govnih.gov This screening revealed that melanoma and kidney cancer cell lines are particularly sensitive to Sphaeropsidin A. nih.gov The unique profile of cellular sensitivity did not correlate closely with other agents in the NCI database, suggesting a novel mechanism of action. nih.govnih.gov Furthermore, Sphaeropsidin A has demonstrated efficacy in overcoming multidrug resistance, showing similar or even higher sensitivity in resistant cancer models compared to their non-resistant counterparts. nih.govvumc.org This ability is attributed to its unique mechanism of targeting RVI, which bypasses common resistance pathways. nih.govtxst.edu

Chemical Stability and Degradation Studies of Sphaeropsidin D

Physicochemical Stability under Varied Environmental Conditions

The physicochemical stability of sphaeropsidins, exemplified by Sphaeropsidin A, is a critical factor in their potential development as therapeutic agents. Studies have revealed that these compounds exhibit poor stability under physiological conditions. rsc.orgnih.gov The stability is influenced by the solvent system and the presence of other molecules.

In a solution of water and dimethyl sulfoxide (DMSO) (9:1), Sphaeropsidin A is predominantly stable, though minor degradation products can be observed after extended incubation periods of over 30 hours. nih.gov However, in biological media, the degradation is significantly more pronounced.

The aqueous solubility of Sphaeropsidin A has been determined in phosphate-buffered saline (PBS) at a pH of 7.4 and room temperature (20–22 °C), reaching a maximum of 1.124 ± 0.001 mg/mL. nih.gov This property is crucial as it directly affects the bioavailability and delivery of the compound in biological systems.

Interactive Data Table 1: Physicochemical Stability of Sphaeropsidin A

| Condition | Solvent System | Incubation Time | Degradation |

| Room Temperature | H₂O/DMSO (9:1) | > 30 hours | Formation of minor putative species |

| Room Temperature (20-22°C) | PBS (pH 7.4) | 48 hours | ~5% |

| 37°C | PBS (pH 7.4) | 48 hours | ~20% |

| Room Temperature (20-22°C) | MEM | 48 hours | ~30% |

| 37°C | MEM | 48 hours | ~80% |

Degradation Pathways and Metabolite Identification in Biological Media

The degradation of Sphaeropsidin A in biological media is accelerated, particularly in the presence of amino acids. rsc.orgnih.gov This suggests that the reactive α,β-unsaturated ketone moiety in the sphaeropsidin structure is susceptible to interactions with nucleophilic molecules present in such media.

Initial degradation studies in a water/DMSO mixture identified two minor putative degradation products. nih.gov A more detailed investigation in a buffer-only solution at a pH of approximately 7.3 led to the identification of a major degradation metabolite, (4R)-4,4′,4′-trimethyl-3′-oxo-4-vinyl-4′,5′,6′,7′-tetrahydro-3′H-spiro[cyclohexane-1,1′-isobenzofuran]-2-ene-2-carboxylic acid. rsc.orgnih.gov

The proposed degradation mechanism involves the cleavage of the lactone bridge. nih.gov In cell culture medium, which contains a variety of amino acids, the formation of numerous Sphaeropsidin A-amino acid adducts was anticipated, although direct molecular ions for these adducts were not initially identified. nih.gov Instead, it is believed that Sphaeropsidin A first degrades, and these degradation products subsequently react with amino acids. nih.gov

Interactive Data Table 2: Identified Degradation Metabolites of Sphaeropsidin A

| Metabolite | Molecular Formula | m/z | Proposed Origin |

| Major Degradation Metabolite | C₁₉H₂₅O₄ | 317.1743 | Degradation of Sphaeropsidin A in buffer |

| Metabolite 8 | - | 301 | Lactone-bridge cleavage |

| Metabolite 9 | - | 285 | Loss of carbon dioxide and water from lactone bridge |

Influence of pH, Temperature, and Biologically Relevant Molecules on Stability

The stability of sphaeropsidins is significantly influenced by pH, temperature, and the presence of biologically relevant molecules like amino acids.

pH: Preliminary degradation studies of Sphaeropsidin A were conducted at physiological pH, indicating its instability under these conditions. nih.gov While specific studies detailing the degradation profile across a wide range of pH values are not available, the data suggests that neutral to slightly alkaline conditions, typical of biological media, promote degradation.

Temperature: Temperature has a marked effect on the degradation rate of Sphaeropsidin A. In phosphate-buffered saline (PBS), degradation increased from approximately 5% at room temperature to about 20% at 37°C over 48 hours. nih.gov This effect was even more dramatic in cell culture medium, where degradation rose from roughly 30% at room temperature to approximately 80% at 37°C within the same timeframe. nih.gov

Biologically Relevant Molecules: The presence of amino acids in cell culture medium significantly enhances the degradation of Sphaeropsidin A. rsc.orgnih.gov The degradation was found to be much greater in Minimum Essential Medium (MEM), which contains a variety of amino acids, compared to PBS. nih.gov This suggests that the amino acids may act as organocatalysts, accelerating the degradation process. nih.gov

Implications of Instability on Biological Efficacy and Experimental Design

The poor physicochemical stability of sphaeropsidins under physiological conditions has significant implications for their biological efficacy and the design of experiments to evaluate their activity.

The degradation of the parent compound means that aged solutions will have a reduced cytotoxic potency. rsc.orgnih.gov This indicates that the primary antiproliferative activity is attributable to the intact Sphaeropsidin A molecule and not its degradation products. rsc.orgnih.gov In one study, it was noted that while Sphaeropsidin A degraded significantly over 7 days, some residual anti-cancer activity was observed, suggesting that one or more degradation metabolites might still possess some, albeit reduced, bioactivity. nih.gov

This instability presents a challenge for the potential development of sphaeropsidins as anticancer agents, as it could lead to an unpredictable toxicological profile and inefficient drug delivery in vivo. nih.gov For in vitro studies, it is crucial to use freshly prepared solutions to ensure that the observed biological effects are due to the parent compound. The rapid degradation underscores the need for careful consideration of incubation times and conditions in experimental design to obtain reliable and reproducible results. Despite its susceptibility to degradation, the fact that Sphaeropsidin A continues to exhibit remarkable bioactivity motivates further research to address these stability issues. rsc.orgnih.gov

Future Research Directions and Prospects for Sphaeropsidin D

Elucidation of Unexplored Biological Activities

While the cytotoxic properties of Sphaeropsidin D have been noted, its broader bioactivity profile remains largely unexplored. nih.gov Its structural similarity to Sphaeropsidin A, which exhibits a wide range of effects including antifungal, antibacterial, antiviral, insecticidal, and herbicidal activities, strongly suggests that this compound may possess a similarly diverse pharmacological spectrum. nih.govrsc.org Future research should prioritize a systematic screening of this compound to uncover these potential activities.

Key research initiatives should include:

Antimicrobial Screening: Comprehensive testing against a panel of clinically relevant pathogenic bacteria and fungi, particularly drug-resistant strains, is essential.

Antiviral Assays: Evaluation of its efficacy against a variety of enveloped and non-enveloped viruses could reveal novel therapeutic applications. rsc.org

Insecticidal and Herbicidal Potential: Investigating its effects on common agricultural pests and weeds could lead to the development of new, eco-friendly biopesticides. nih.gov The oral toxicity demonstrated by Sphaeropsidin A against certain lepidopteran pests suggests a promising avenue for this compound. mdpi.com

Anti-inflammatory Activity: Many pimarane (B1242903) diterpenes exhibit anti-inflammatory properties. researchgate.netnih.gov Assessing the ability of this compound to modulate inflammatory pathways is a logical and promising area of investigation.

Advanced Mechanistic Studies on Specific Biological Targets

Understanding how this compound exerts its cytotoxic effects at a molecular level is crucial for its development as a therapeutic agent. Extensive research on Sphaeropsidin A has revealed a novel mechanism of action involving the induction of cancer cell shrinkage by impairing regulatory volume increase (RVI). nih.govnih.gov This is thought to occur through the inhibition of ion transporters, such as the Na-K-2Cl cotransporter (NKCC1) and/or Cl⁻/HCO₃⁻ anion exchangers. nih.govresearchgate.net

Future mechanistic studies for this compound should aim to:

Determine the Primary Molecular Target: Investigate whether this compound shares the same ion transporter targets as Sphaeropsidin A or if it possesses a distinct mechanism of action. Techniques such as thermal shift assays, affinity chromatography, and cellular proteome profiling can be employed to identify direct binding partners.

Elucidate Downstream Signaling Pathways: Once a target is identified, subsequent research should map the downstream signaling cascades that lead to cell death. This includes examining effects on apoptosis, necrosis, and other cell death modalities.

Investigate Novel Mechanisms: Some synthetic analogues of Sphaeropsidin A have been shown to induce cell death through endoplasmic reticulum swelling and proteasomal inhibition, a mechanism different from the parent compound. nih.gov It is important to investigate if this compound induces similar or other unique cellular responses.

Development of Novel Synthetic Routes and Analogues with Enhanced Properties

The therapeutic potential of natural products is often enhanced through chemical modification. Structure-activity relationship (SAR) studies on Sphaeropsidin A have shown that its potency can be significantly increased by modifying the C15-C16 alkene via cross-metathesis reactions. nih.govtxst.edu This success provides a clear roadmap for the development of this compound analogues.

Future work in this area should focus on:

Semi-synthesis of Novel Analogues: Utilize the this compound core to create a library of new compounds. Given that this compound lacks the C6-hydroxyl group found in Sphaeropsidin A, derivatization efforts will need to focus on other modifiable positions, such as the C15-C16 alkene. nih.gov

Total Synthesis Development: Establishing a total synthesis route for this compound would be a significant advancement. This would not only secure a sustainable supply of the compound but also enable the creation of analogues with modifications not achievable through semi-synthesis, leading to more comprehensive SAR studies.

Enhancement of Pharmacological Properties: The goal of analogue synthesis should be to improve key properties such as potency, selectivity against cancer cells, metabolic stability, and solubility, which are critical for advancing a compound toward clinical consideration. technologypublisher.comresearchgate.netresearchgate.net

Investigation of Ecological Roles and Fungal-Plant Interactions

This compound is a secondary metabolite produced by fungi, including plant pathogens like Diplodia cupressi and various endophytic fungi. mdpi.comresearchgate.net These compounds are not essential for the primary metabolism of the fungus but are believed to play crucial roles in mediating interactions with the surrounding environment. mdpi.com Understanding the ecological function of this compound is vital for a complete picture of its biological significance.

Prospective research should explore:

Role in Pathogenesis: As a phytotoxin produced by a pathogen, this compound likely plays a role in plant disease. torvergata.itunina.it Studies are needed to quantify its specific contribution to the symptoms of cypress canker disease and to understand its molecular mechanism of phytotoxicity in host plants. nih.govresearchgate.net

Defensive Mutualism: Endophytic fungi, which live harmlessly within plant tissues, can produce compounds that protect the host plant from herbivores and other pathogens. nih.govnih.gov Research is needed to determine if this compound is produced by endophytes in planta and whether it confers a protective advantage to the host plant, for example, by deterring insect feeding. mdpi.com

Allelopathic Interactions: Investigating the impact of this compound on other microorganisms in the plant's microbiome could reveal roles in shaping microbial communities and competing with other fungi or bacteria.

Integration with Advanced Computational Chemistry and Molecular Modeling Approaches

Computational tools are indispensable in modern drug discovery and can significantly accelerate the research and development of compounds like this compound. mdpi.comspringernature.com By simulating molecular interactions, these approaches can provide insights that are difficult to obtain through experimental methods alone.

Future integration of computational chemistry should include:

Molecular Docking and Dynamics: If the molecular targets of this compound are identified (e.g., ion transporters), molecular docking and molecular dynamics simulations can be used to predict its binding mode and affinity. mpg.de This information can illuminate the mechanism of action and guide the rational design of more potent analogues.

Pharmacophore Modeling and Virtual Screening: Based on the known structure of this compound, a pharmacophore model can be developed to screen large virtual libraries of compounds to identify new molecules with potentially similar biological activities.

In Silico Prediction of Properties: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel this compound analogues. nih.gov This allows for the prioritization of the most promising compounds for synthesis and biological testing, saving significant time and resources.

The following table summarizes the proposed future research directions for this compound.

| Research Area | Key Objectives | Potential Methodologies |

| 9.1. Unexplored Biological Activities | Screen for antimicrobial, antiviral, insecticidal, and anti-inflammatory properties. | In vitro bioassays, antimicrobial susceptibility testing, viral plaque assays, insect feeding studies, cellular inflammation assays. |

| 9.2. Advanced Mechanistic Studies | Identify primary molecular target(s) and elucidate downstream cell death pathways. | Affinity-based proteomics, thermal shift assays, ion flux analysis, confocal microscopy, Western blotting, RNA sequencing. |

| 9.3. Novel Synthetic Routes & Analogues | Develop semi-synthetic and total synthesis routes; create analogues with improved potency and drug-like properties. | Cross-metathesis, esterification/etherification, multi-step total synthesis, structure-activity relationship (SAR) studies. |

| 9.4. Ecological Roles | Determine its function in plant pathogenesis and defensive mutualism. | Plant pathogenesis assays, insect bioassays, analysis of in planta metabolite production, microbiome interaction studies. |

| 9.5. Computational Chemistry | Predict binding interactions, guide analogue design, and evaluate ADMET properties in silico. | Molecular docking, molecular dynamics (MD) simulations, quantitative structure-activity relationship (QSAR), pharmacophore modeling. |

Q & A

Q. What experimental methodologies are critical for determining the molecular structure of Sphaeropsidin D?

this compound's structure (C₂₀H₂₆O₅) is elucidated using NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) to assign stereochemistry and functional groups, complemented by HRESIMS for molecular formula confirmation. X-ray crystallography may resolve ambiguous configurations in diterpenoid frameworks .

Q. How do researchers validate the antitumor activity of this compound in vitro?

Cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., MDA-MB-231 breast adenocarcinoma) are standard. Include dose-response curves (IC₅₀ values) and comparison to positive controls (e.g., doxorubicin). Normal cell lines (e.g., fibroblasts) assess selectivity .

Q. What purification techniques are optimal for isolating this compound from fungal extracts?

Use preparative HPLC with reverse-phase columns (C18) and gradients of MeCN/H₂O or MeOH/H₂O. Silica gel chromatography and TLC (eluent: CH₂Cl₂/MeOH) aid in preliminary separation. Monitor purity via NMR and LC-MS .

Q. How is the biosynthetic pathway of this compound hypothesized in fungal systems?

Proposed pathways involve isopimarane diterpenoid precursors via cyclization of geranylgeranyl pyrophosphate (GGPP). Isotopic labeling and gene cluster analysis in fungal genomes (e.g., Smardaea spp.) can validate enzymatic steps .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during structural reassessment of this compound derivatives?

For ambiguous NOESY or HMBC correlations, employ chemical derivatization (e.g., Mosher’s ester analysis for absolute configuration) or catalytic hydrogenation to simplify complex olefinic systems. Cross-validate with synthetic analogs (e.g., acetylated derivatives) .

Q. How can researchers optimize the in vivo bioavailability of this compound while minimizing toxicity?

Design pharmacokinetic studies using rodent models to assess absorption, distribution, and metabolism. Encapsulation in liposomes or PEGylation improves solubility. Toxicity is evaluated via histopathology and serum biomarkers (e.g., ALT/AST) .

Q. What experimental designs address conflicting results in this compound’s mechanism of action across cell lines?

Conduct transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment. Use knockout models (e.g., CRISPR-Cas9) to validate apoptosis pathways (e.g., Bcl-2/Bax modulation) or autophagy induction .

Q. How do researchers ensure reproducibility in this compound isolation across laboratories?

Standardize fungal fermentation conditions (media, pH, temperature) and extraction protocols. Provide detailed NMR acquisition parameters (e.g., solvent, referencing) in supplementary materials. Cross-lab validation via round-robin testing enhances reliability .

Q. What computational tools predict structure-activity relationships (SAR) for this compound analogs?

Use molecular docking (AutoDock, Schrödinger) to map interactions with targets (e.g., tubulin, topoisomerases). QSAR models trained on cytotoxicity data prioritize synthetic targets. Validate predictions with in vitro assays .

Q. How are advanced spectroscopic techniques applied to study this compound’s biomolecular interactions?

Surface plasmon resonance (SPR) quantifies binding affinity to proteins (e.g., kinases). Isothermal titration calorimetry (ITC) measures thermodynamic parameters. Synchrotron-based techniques (e.g., XAS) probe metal ion interactions in enzyme inhibition .

Methodological Notes

- Data Validation : Replicate experiments ≥3 times; report mean ± SD. Use ANOVA for multi-group comparisons .

- Ethical Compliance : Adhere to institutional guidelines for cytotoxic compound handling and in vivo studies .

- Literature Synthesis : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) over non-reviewed platforms (e.g., BenchChem) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.